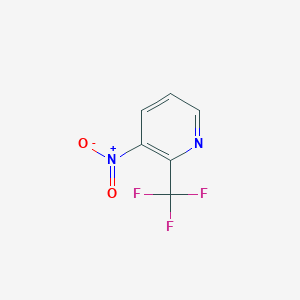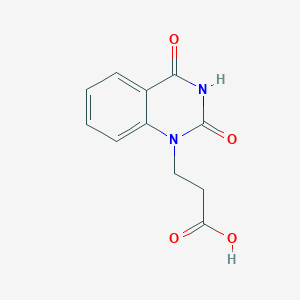![molecular formula C9H13NO B186731 2-[(Ethylamino)methyl]phenol CAS No. 108206-05-9](/img/structure/B186731.png)
2-[(Ethylamino)methyl]phenol
Overview
Description
2-[(Ethylamino)methyl]phenol is an organic compound with the molecular formula C9H13NO. It is a phenolic compound with an ethylamino group attached to the benzene ring. This compound is known for its various applications in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(Ethylamino)methyl]phenol can be synthesized through several methods. One common method involves the reaction of 2-hydroxybenzaldehyde with ethylamine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 2-nitrobenzylamine, followed by the introduction of the ethylamino group. This process can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Ethylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and their derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
2-[(Ethylamino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Ethylamino)methyl]phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with enzymes and proteins, affecting their activity. The ethylamino group can participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-[(Ethylamino)methyl]phenol can be compared with other similar compounds, such as:
2-[(Methylamino)methyl]phenol: This compound has a methylamino group instead of an ethylamino group, leading to different reactivity and applications.
2-[(Dimethylamino)methyl]phenol: The presence of a dimethylamino group affects the compound’s solubility and chemical behavior.
2-[(Benzylamino)methyl]phenol: The benzylamino group introduces additional steric hindrance and electronic effects.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
2-(ethylaminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-10-7-8-5-3-4-6-9(8)11/h3-6,10-11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQSZSSNBPVQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the aminoalkylphenol structure in the context of antimalarial drug development?
A1: Aminoalkylphenols, as highlighted in the research [], represent a class of compounds being investigated for their potential antimalarial activity. While the specific mechanism of action for these compounds is not detailed in the provided abstract, previous research suggests that phenolic compounds can interfere with the parasite's lifecycle within red blood cells. The presence of the aminoalkyl group could potentially introduce additional interactions with parasite targets, influencing the compound's overall activity and pharmacological properties.
Q2: How might structural modifications to the 2-[(ethylamino)methyl]phenol scaffold, like those presented in the research, impact its potential antimalarial activity?
A2: The research [] explores various substitutions on the phenolic ring and the aminoalkyl side chain. These modifications likely influence the compound's:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


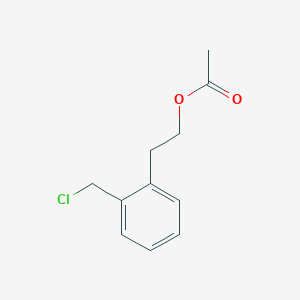
![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B186652.png)
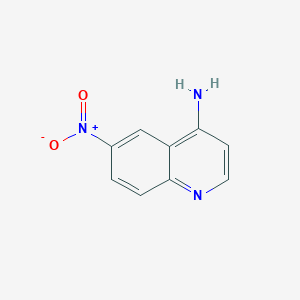
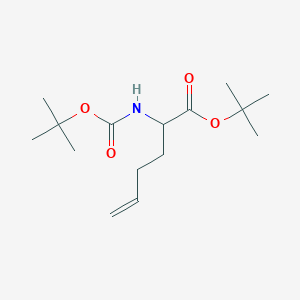
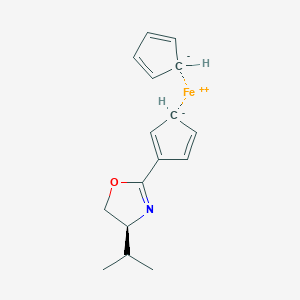
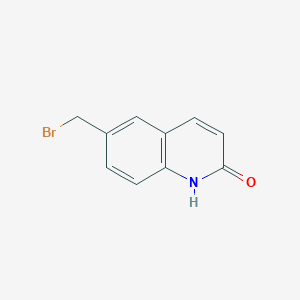
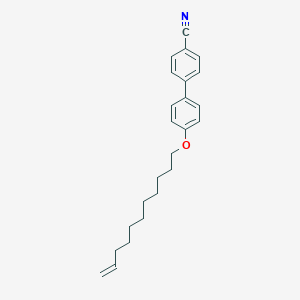
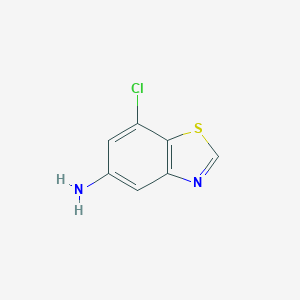
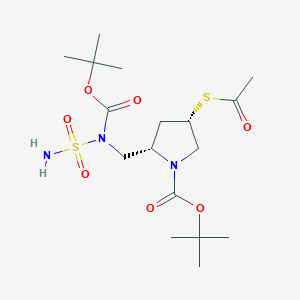
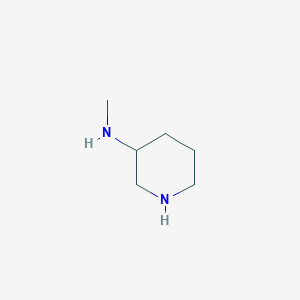
![1-Azabicyclo[2.2.1]heptan-4-ylmethanol](/img/structure/B186677.png)
